

# Investigating N-(Pyrimidin-4-yl)acetamide for anti-inflammatory properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-(Pyrimidin-4-yl)acetamide*

Cat. No.: B091857

[Get Quote](#)

## Authored by: A Senior Application Scientist

### Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a wide range of chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. This technical guide provides a comprehensive framework for the investigation of **N-(Pyrimidin-4-yl)acetamide**, a small molecule with structural motifs suggestive of anti-inflammatory potential. Drawing from established principles in medicinal chemistry and pharmacology, this document outlines a systematic approach to synthesize, characterize, and evaluate the efficacy and mechanism of action of this compound. We present detailed protocols for key in vitro and in vivo assays, explore potential signaling pathway interactions, and provide the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of anti-inflammatory therapeutics.

## Introduction and Rationale

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, underscores the urgent need for new therapeutic interventions. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in compounds targeting key signaling molecules.<sup>[1][2][3]</sup> Similarly, acetamide derivatives have shown promise as anti-inflammatory agents, with some

acting as inhibitors of cyclooxygenase (COX) enzymes or modulators of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6).[4][5][6]

**N-(Pyrimidin-4-yl)acetamide** (CAS: 16166-22-6) incorporates both the pyrimidine and acetamide moieties, making it a compelling candidate for investigation as a novel anti-inflammatory agent.[7][8] This guide provides a structured, evidence-based pathway to explore this potential, from initial synthesis to mechanistic elucidation.

## Synthesis and Characterization of N-(Pyrimidin-4-yl)acetamide

A plausible synthetic route for **N-(Pyrimidin-4-yl)acetamide** involves the acylation of 4-aminopyrimidine with acetic anhydride. While a specific protocol for this exact molecule is not readily available in the provided search results, a general and reliable method can be adapted from similar syntheses.[9]

Proposed Synthesis Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 equivalent) in a suitable solvent such as acetic anhydride.
- **Reaction Conditions:** Heat the mixture at a controlled temperature (e.g., 70-80°C) for a designated period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the excess solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **N-(Pyrimidin-4-yl)acetamide** as a solid.
- **Characterization:** The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ):** To confirm the chemical structure.

- Mass Spectrometry (MS): To determine the molecular weight.[8]
- High-Performance Liquid Chromatography (HPLC): To assess purity.

## In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening allows for the efficient assessment of the compound's biological activity.[10][11][12][13]

### Primary Screening: Cyclooxygenase (COX) Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are crucial for prostaglandin synthesis.[1] A fluorometric or colorimetric COX inhibitor screening assay is a robust starting point.[14][15][16][17]

#### Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

- Reagent Preparation: Prepare all reagents (COX assay buffer, COX probe, COX cofactor, human recombinant COX-2 enzyme, and arachidonic acid) as per the manufacturer's instructions.[14][16] A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.[14]
- Compound Preparation: Dissolve **N-(Pyrimidin-4-yl)acetamide** in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).
- Assay Procedure:
  - Add the test compound dilutions, positive control, and a vehicle control (DMSO) to a 96-well white opaque plate.
  - Add the COX-2 enzyme to all wells except the background control.
  - Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor, and add it to all wells.
  - Initiate the reaction by adding the arachidonic acid substrate.

- Data Acquisition and Analysis:
  - Measure the fluorescence kinetically at an excitation/emission wavelength of 535/587 nm for 5-10 minutes at 25°C.[14][16]
  - Calculate the rate of reaction for each well.
  - Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  - Plot the percentage of inhibition against the compound concentration and calculate the IC<sub>50</sub> value.

## Secondary Screening: Cytokine Production in Immune Cells

To investigate the compound's effect on inflammatory signaling, its ability to suppress the production of key pro-inflammatory cytokines, such as TNF- $\alpha$  and IL-6, in stimulated immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like RAW 264.7) can be assessed.[5][18]

Experimental Protocol: Measurement of TNF- $\alpha$  and IL-6 by ELISA

- Cell Culture and Stimulation:
  - Culture PBMCs or RAW 264.7 cells in appropriate media.
  - Pre-treat the cells with various concentrations of **N-(Pyrimidin-4-yl)acetamide** for 1 hour.
  - Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).
- Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
- ELISA Procedure:

- Use commercially available ELISA kits for human or murine TNF- $\alpha$  and IL-6.[19][20][21][22]
- Coat a 96-well plate with the capture antibody overnight.
- Block the plate to prevent non-specific binding.
- Add standards, controls, and collected cell culture supernatants to the wells and incubate.
- Wash the plate and add the detection antibody.
- Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB), to develop a colorimetric signal.[23]
- Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
- Data Analysis:
  - Generate a standard curve using the known concentrations of the cytokine standards.
  - Calculate the concentrations of TNF- $\alpha$  and IL-6 in the samples based on the standard curve.
  - Determine the dose-dependent effect of **N-(Pyrimidin-4-yl)acetamide** on cytokine production.

## In Vivo Evaluation of Anti-inflammatory Efficacy

Promising in vitro results should be validated in a relevant animal model of acute inflammation. [10][24][25][26][27] The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible assay for this purpose.[28][29][30][31][32]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

- Animal Acclimatization and Grouping:
  - Use male Wistar or Sprague-Dawley rats (180-200 g).

- Acclimatize the animals for at least one week before the experiment.
- Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and two to three groups for different doses of **N-(Pyrimidin-4-yl)acetamide**.[\[28\]](#)
- Compound Administration:
  - Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
- Induction of Edema:
  - Measure the initial volume of the right hind paw of each rat using a plethysmometer.
  - Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[\[28\]](#)[\[29\]](#)
- Measurement of Paw Edema:
  - Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[\[28\]](#)[\[32\]](#)
- Data Analysis:
  - Calculate the increase in paw volume for each animal at each time point.
  - Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
  - Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Table 1: Representative Data for Carrageenan-Induced Paw Edema Assay

| Treatment Group             | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|-----------------------------|--------------|-------------------------------------|-----------------------|
| Vehicle Control             | -            | 0.85 ± 0.05                         | -                     |
| Indomethacin                | 10           | 0.34 ± 0.03                         | 60.0%                 |
| N-(Pyrimidin-4-yl)acetamide | 25           | 0.68 ± 0.04                         | 20.0%                 |
| N-(Pyrimidin-4-yl)acetamide | 50           | 0.47 ± 0.04                         | 44.7%                 |
| N-(Pyrimidin-4-yl)acetamide | 100          | 0.30 ± 0.03*                        | 64.7%                 |

\*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

## Mechanistic Elucidation: Investigating Signaling Pathways

Understanding the molecular mechanism of action is crucial for further drug development. Based on the structural motifs of **N-(Pyrimidin-4-yl)acetamide**, two key inflammatory signaling pathways are of particular interest: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#)

### NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory gene expression.[\[33\]](#)[\[35\]](#)[\[37\]](#)[\[41\]](#)[\[42\]](#) Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus.

Experimental Approach:

- Western Blot Analysis: Treat LPS-stimulated macrophages with **N-(Pyrimidin-4-yl)acetamide** and analyze cell lysates by Western blotting to assess the phosphorylation status of IκBα and the p65 subunit of NF-κB, as well as the total protein levels. A reduction in the phosphorylated forms would suggest an inhibitory effect on the pathway.

- Immunofluorescence: Use immunofluorescence microscopy to visualize the nuclear translocation of the p65 subunit of NF- $\kappa$ B in stimulated cells with and without compound treatment.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF- $\kappa$ B signaling pathway.

## MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

[\[34\]](#)[\[36\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)

Experimental Approach:

- Western Blot Analysis: As with the NF- $\kappa$ B pathway, use Western blotting to examine the phosphorylation status of p38, JNK, and ERK in LPS-stimulated macrophages following treatment with **N-(Pyrimidin-4-yl)acetamide**. A decrease in the levels of the phosphorylated forms of these kinases would indicate pathway inhibition.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the MAPK signaling pathway.

## Conclusion and Future Directions

This technical guide provides a robust and logical framework for the comprehensive evaluation of **N-(Pyrimidin-4-yl)acetamide** as a potential anti-inflammatory agent. The proposed experimental workflows, from synthesis and in vitro screening to in vivo efficacy and mechanistic studies, are grounded in established scientific principles. Positive results from these investigations would warrant further preclinical development, including pharmacokinetic and toxicological studies, to fully assess the therapeutic potential of this promising compound. The structural simplicity and synthetic accessibility of **N-(Pyrimidin-4-yl)acetamide** make it an

attractive starting point for lead optimization and the development of a new class of anti-inflammatory drugs.

## References

- Liu, T., et al. (2017). NF- $\kappa$ B signaling in inflammation. *Signal Transduction and Targeted Therapy*, 2, 17023.
- Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. *PMC*, 28(1), 97-119.
- Lawrence, T. (2009). The Nuclear Factor NF- $\kappa$ B Pathway in Inflammation. *Cold Spring Harbor Perspectives in Biology*, 1(6), a001651.
- Kim, C., et al. (2014). Mitogen-activated Protein Kinases in Inflammation. *Korean Journal of Physiology & Pharmacology*, 18(3), 189-195.
- Afonina, I., et al. (2017). NF- $\kappa$ B: At the Borders of Autoimmunity and Inflammation. *Frontiers in Immunology*, 8, 1499.
- Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. *Bio-Techne*.
- Semantic Scholar. (2025). MAPK signalling pathway: Significance and symbolism. *Semantic Scholar*.
- Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. *Bio-protocol*, 2(2).
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. *INNOSC Theranostics and Pharmacological Sciences*, 2(2), 755.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). *Inotiv*.
- Schroecksadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. *Drug Discovery Today*, 11(13-14), 618-624.
- Araújo, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. *Pharmaceutics*, 14(10), 2056.
- Wikipedia. (n.d.). NF- $\kappa$ B. *Wikipedia*.
- International Journal of Pharmaceutical Sciences and Research. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. *International Journal of Pharmaceutical Sciences and Research*, 5(11), 4669-4674.
- ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. *ResearchGate*.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. *International Journal of Molecular Sciences*, 20(18), 4367.
- PUR-FORM. (2021). NF- $\kappa$ B: THE PATHWAY OF INFLAMMATION. *Good Cop, Bad Cop: The Different Faces Of NF- $\kappa$ B*. PUR-FORM.

- Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron.
- Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. *Journal of Pharmaceutical Research International*, 35(10), 1-14.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Bio-protocol. (n.d.). Enzyme linked immunosorbent assay (ELISA) for quantification of cytokines (TNF $\alpha$ , IL-6 and IL-10). *Bio-protocol*, 8(11).
- Georgiev, A., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. *Biotechnology & Biotechnological Equipment*, 26(sup1), 69-73.
- Kim, J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF- $\alpha$  on a Microchip. *Journal of the Korean Chemical Society*, 57(1), 129-133.
- Zouhri, B., & Severina, H. I. (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. *World Science*, 5(90), 1-8.
- Kim, H., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticollitis agents via dual inhibition of TNF- $\alpha$ - and IL-6-induced cell adhesions. *Bioorganic & Medicinal Chemistry Letters*, 43, 128059.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. *RSC Advances*, 11(12), 6834-6854.
- International Union of Crystallography. (n.d.). 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide. International Union of Crystallography.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. *RSC Advances*, 11(12), 6834-6854.
- MDPI. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). *Molecules*, 27(19), 6545.
- Siodłak, D., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. *International Journal of Molecular Sciences*, 25(20), 11011.
- Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. *Molecules*, 18(9), 10985-10996.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticollagen agents via dual inhibition of TNF- $\alpha$ - and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16166-22-6 Cas No. | N-(pyrimidin-4-yl)acetamide | Matrix Scientific [matrixscientific.com]
- 8. CAS 16166-22-6 | N-(Pyrimidin-4-yl)acetamide - Synblock [synblock.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journalajrb.com [journalajrb.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzyme linked immunosorbent assay (ELISA) for quantification of cytokines (TNF $\alpha$ , IL-6 and IL-10) [bio-protocol.org]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF- $\alpha$  on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [fn-test.com](https://fn-test.com) [[fn-test.com](https://fn-test.com)]
- 22. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]
- 23. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]
- 24. [ijpras.com](https://ijpras.com) [[ijpras.com](https://ijpras.com)]
- 25. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 26. [wuxibiology.com](https://wuxibiology.com) [[wuxibiology.com](https://wuxibiology.com)]
- 27. [pharmaron.com](https://pharmaron.com) [[pharmaron.com](https://pharmaron.com)]
- 28. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 29. [bio-protocol.org](https://bio-protocol.org) [[bio-protocol.org](https://bio-protocol.org)]
- 30. [inotiv.com](https://inotiv.com) [[inotiv.com](https://inotiv.com)]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [[creative-biolabs.com](https://creative-biolabs.com)]
- 32. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 33. NF- $\kappa$ B signaling in inflammation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 34. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 35. The Nuclear Factor NF- $\kappa$ B Pathway in Inflammation - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 36. [synapse.koreamed.org](https://synapse.koreamed.org) [[synapse.koreamed.org](https://synapse.koreamed.org)]
- 37. Frontiers | NF- $\kappa$ B: At the Borders of Autoimmunity and Inflammation [[frontiersin.org](https://frontiersin.org)]
- 38. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [[bio-techne.com](https://bio-techne.com)]
- 39. MAPK signalling pathway: Significance and symbolism [[wisdomlib.org](https://wisdomlib.org)]
- 40. MAPK Mitogens Interactive Pathway: R&D Systems [[rndsystems.com](https://rndsystems.com)]
- 41. NF- $\kappa$ B - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 42. [purformhealth.com](https://purformhealth.com) [[purformhealth.com](https://purformhealth.com)]
- To cite this document: BenchChem. [Investigating N-(Pyrimidin-4-yl)acetamide for anti-inflammatory properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091857#investigating-n-pyrimidin-4-yl-acetamide-for-anti-inflammatory-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)